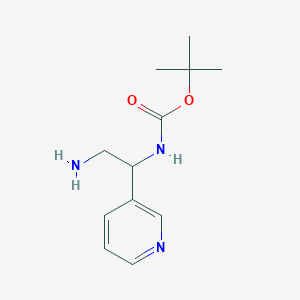amino}acetate](/img/structure/B13520901.png)
Methyl2-{[(tert-butoxy)carbonyl](prop-2-yn-1-yl)amino}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-{(tert-butoxy)carbonylamino}acetate is a chemical compound with the molecular formula C11H17NO4 and a molecular weight of 227.26 g/mol . It is also known by its IUPAC name, methyl N-(tert-butoxycarbonyl)-N-(prop-2-yn-1-yl)glycinate . This compound is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-{(tert-butoxy)carbonylamino}acetate typically involves the reaction of tert-butyl carbamate with propargyl bromide in the presence of a base, followed by esterification with methyl chloroacetate . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-{(tert-butoxy)carbonylamino}acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide .
- Reducing agents: Lithium aluminum hydride, sodium borohydride .
- Nucleophiles: Ammonia, primary amines .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
Applications De Recherche Scientifique
Methyl2-{(tert-butoxy)carbonylamino}acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl2-{(tert-butoxy)carbonylamino}acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to methyl2-{(tert-butoxy)carbonylamino}acetate include:
- Methyl N-(tert-butoxycarbonyl)-N-(prop-2-yn-1-yl)glycinate .
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate .
Uniqueness
The uniqueness of methyl2-{(tert-butoxy)carbonylamino}acetate lies in its specific structure, which allows for a wide range of chemical modifications and applications. Its propargyl group provides additional reactivity, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C11H17NO4 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-ynylamino]acetate |
InChI |
InChI=1S/C11H17NO4/c1-6-7-12(8-9(13)15-5)10(14)16-11(2,3)4/h1H,7-8H2,2-5H3 |
Clé InChI |
VLUTYZWXGQHRSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CC#C)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



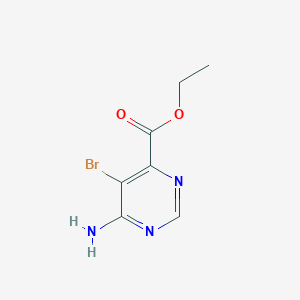
![Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13520836.png)
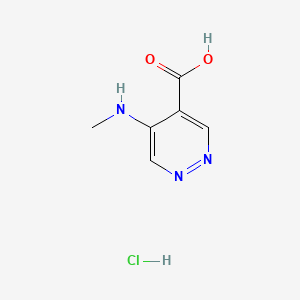
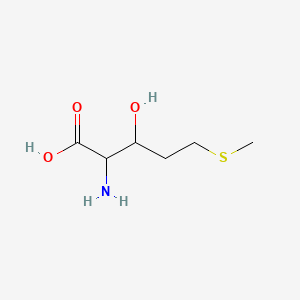
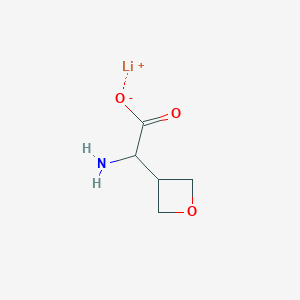
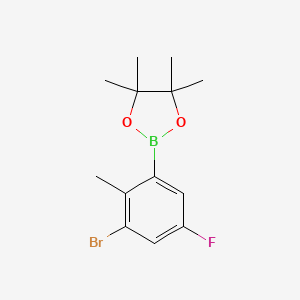
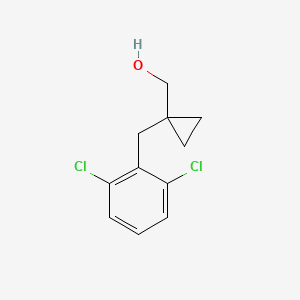
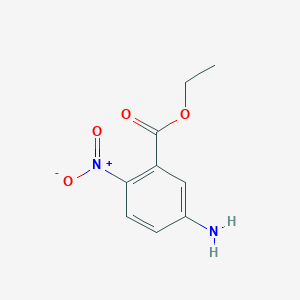
![3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride](/img/structure/B13520893.png)
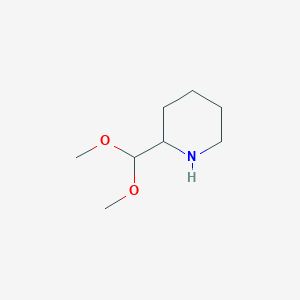

![1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13520921.png)
